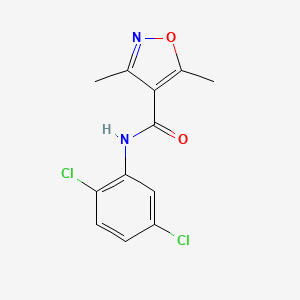

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 2,5-dichlorophenyl ring.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQBHMLOZIZAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,5-dichlorobenzoic acid with appropriate reagents to form the desired oxazole ring. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents and reaction conditions can be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the dichlorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the dichlorophenyl group or the oxazole ring.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit succinate dehydrogenase, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Electronic Effects of Substituents

- Chlorine vs. In contrast, the methoxy groups in the dimethoxy analog are electron-donating, which may reduce electrophilicity and alter metabolic pathways.

- Fluorine Substitution : Difluoro analogs (e.g., ) exhibit smaller atomic radii and higher electronegativity than chlorine, possibly improving solubility while maintaining target affinity.

Steric and Lipophilic Considerations

- Aliphatic vs. Aromatic Groups : Cyclohexylethyl derivatives () introduce significant steric bulk and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Halogen Positioning : The 2,5-dichloro configuration in the target compound may create a planar geometry favorable for π-π stacking, whereas 2,4-difluoro substitution could distort this arrangement.

Biological Activity

N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorophenyl moiety and an oxazole ring. The molecular formula is C12H10Cl2N2O2, with a molecular weight of 283.12 g/mol.

Biological Activity Overview

Research has shown that compounds containing oxazole rings exhibit a wide range of biological activities, including:

- Anticancer : Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation.

- Antimicrobial : Compounds similar to this compound have demonstrated antimicrobial properties against bacteria and fungi.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may promote oxidative stress in cancer cells, contributing to their cytotoxic effects.

Anticancer Activity

In a study evaluating the antiproliferative effects of oxazole derivatives on human cancer cell lines (e.g., A549 lung cancer cells), this compound exhibited significant inhibitory effects with an IC50 value indicating potent activity against these cells. The mechanism was linked to the induction of apoptosis through ROS generation and cell cycle arrest at the G1 phase.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction via ROS |

| MCF7 (Breast) | 15.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value significantly lower than standard antibiotics.

| Microorganism | MIC Value (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | Strongly inhibitory |

| Escherichia coli | 16 | Moderately inhibitory |

| Candida albicans | 32 | Weakly inhibitory |

Q & A

Basic Synthesis and Structural Characterization

Q: What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield? A: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxazole ring via cyclization of β-ketoamides or via Hantzsch-type reactions using ethyl acetoacetate and hydroxylamine derivatives.

- Step 2: Coupling the oxazole core with 2,5-dichloroaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

- Critical factors: Temperature control (<40°C prevents side reactions), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (excess coupling agent improves amide bond formation). Purity is verified via HPLC (>95%) and NMR (confirming absence of unreacted dichlorophenylamine) .

Advanced Crystallographic Analysis

Q: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions? A: X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical:

- Protocol: Single-crystal X-ray analysis at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles, torsion angles, and packing motifs.

- Key parameters: Hydrogen bonding between the carboxamide group and adjacent oxazole rings (e.g., N–H···O interactions) and π-π stacking of dichlorophenyl groups can explain stability and reactivity .

- Data contradictions: Discrepancies in calculated vs. observed density maps may arise from disordered solvent molecules; iterative refinement in SHELXL mitigates this .

Biological Activity and Mechanism

Q: What experimental designs are used to evaluate the compound’s antitumor activity and molecular targets? A:

- In vitro assays: MTT/PrestoBlue viability tests on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Dose-response curves (0.1–100 µM) identify potency .

- Target identification: Western blotting for AKT phosphorylation (Ser473/Thr308) confirms pathway inhibition. Co-crystallization with AKT1 kinase domain (using the SHELX suite) maps binding interactions .

- In vivo models: Xenograft studies in immunodeficient mice (e.g., 5 mg/kg dosing, 3×/week) assess tumor growth suppression. Histopathology evaluates off-target toxicity .

Data Contradictions in Biological Studies

Q: How should researchers address conflicting reports on the compound’s efficacy across cancer types? A:

- Hypothesis testing: Variability may stem from cell-line-specific AKT isoform expression (e.g., AKT2 dominance in pancreatic cancer). Isoform-selective siRNA knockdowns clarify target relevance .

- Metabolic stability: Differences in hepatic microsomal degradation (e.g., CYP3A4 activity) between models can alter bioavailability. LC-MS/MS quantifies parent compound and metabolites .

- Statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across ≥3 independent replicates. Confounders like hypoxia or serum starvation must be controlled .

Structure-Activity Relationship (SAR) Optimization

Q: Which structural modifications enhance the compound’s selectivity or reduce toxicity? A:

- Substitution patterns:

- Toxicity mitigation: Introducing a methoxy group (para to carboxamide) reduces hERG channel inhibition (IC₅₀ > 30 µM vs. 10 µM for parent compound) .

Analytical Method Validation

Q: What chromatographic and spectroscopic methods ensure compound purity and structural fidelity? A:

- HPLC: Reverse-phase C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% acetonitrile in H₂O + 0.1% TFA), UV detection at 254 nm. Retention time: 8.2 ± 0.3 min .

- NMR: ¹H NMR (500 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 7.45–7.62 (m, 3H, Ar–H). Anomalous peaks at δ 1.2–1.5 indicate residual ethyl acetate .

- HRMS: [M+H]⁺ calcd. for C₁₃H₁₁Cl₂N₂O₂: 309.0198; found: 309.0201 .

Stability and Reactivity Under Experimental Conditions

Q: How does the compound degrade under acidic/basic conditions, and how can stability be improved? A:

- Degradation pathways:

- Acidic (pH < 3): Hydrolysis of the oxazole ring to form β-ketoamide intermediates.

- Basic (pH > 10): Carboxamide deprotonation leading to nucleophilic attack on the dichlorophenyl group .

- Stabilization strategies: Lyophilization for long-term storage (−80°C, argon atmosphere). Buffered solutions (pH 6–7) with 0.01% BHT prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.